{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride
Description
Historical Development of Triazolopyridine Chemistry
The exploration of triazolopyridines began in the mid-20th century with early efforts to fuse triazole and pyridine rings for enhanced electronic and steric properties. Initial syntheses relied on cyclocondensation reactions, such as the 2007 Mitsunobu reaction using acylated 2-hydrazinopyridines to form triazolopyridine cores under mild conditions. A pivotal shift occurred in 2014 with the introduction of pyridyne-azide 1,3-dipolar cycloadditions, enabling regioselective synthesis of triazolo[4,5-c]pyridines and triazolo[4,5-b]pyridines. By 2020, one-pot multicomponent syntheses streamlined access to diverse derivatives, exemplified by the condensation of carboxaldehydes, 3-amino-1,2,4-triazole, and 3-indolyl-3-oxopropanenitrile.
The 2024 discovery of VU6036864 , a triazolopyridine-based M5 muscarinic receptor antagonist, marked a milestone in applied research. Its synthesis involved seven linear steps starting from substituted 2-aminopyridines, incorporating Suzuki-Miyaura couplings and sulfonamide formations to achieve nanomolar potency and >500-fold selectivity. This progression from rudimentary cyclizations to targeted medicinal chemistry reflects the scaffold’s evolving sophistication.
Academic Significance of {6-Methyl-Triazolo[4,3-a]Pyridin-3-yl}Methanamine Dihydrochloride
{6-Methyl-triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride exemplifies the strategic functionalization of triazolopyridines for enhanced bioactivity and physicochemical properties. The methyl group at position 6 stabilizes the fused ring system through steric hindrance, while the methanamine moiety at position 3 facilitates hydrogen bonding with target proteins. As a dihydrochloride salt, the compound exhibits improved aqueous solubility, critical for in vitro and in vivo pharmacological studies.
Recent applications include its role as a precursor in synthesizing M5 receptor antagonists, where structural analogs demonstrate sub-micromolar activity against neurological targets. The compound’s modular synthesis—achieved via sequential formamidine cyclization, trifluoroacetylation, and boronate coupling—enables rapid SAR exploration. Its academic value lies in bridging synthetic organic chemistry and neuropharmacology, providing a template for probing receptor-ligand interactions.
Evolution of Research Approaches
Early triazolopyridine research prioritized scaffold accessibility, but modern strategies emphasize precision in target engagement and pharmacokinetics. The 2024 synthesis of VU6036864 illustrates this shift, employing:
- Regioselective cyclization : DMF-DMA-mediated formamidine formation ensures correct triazole-pyridine fusion.
- Suzuki-Miyaura diversification : Pinacolborane couplings introduce aryl/heteroaryl groups at position 7, modulating receptor affinity.
- Sulfonamide optimization : Tailoring the C3 substituent balances potency and metabolic stability.
Comparative analysis reveals a 40% increase in synthetic efficiency since 2014, with contemporary routes achieving yields >90% through optimized catalysts (e.g., Pd(PPh3)4) and solvent systems. Computational modeling now guides substituent selection, reducing trial-and-error screening. For instance, molecular docking predicts that the methanamine group in {6-methyl-triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride occupies a hydrophobic pocket in muscarinic receptors, rationalizing its potency.
Bibliometric Analysis of Triazolopyridine Literature
A review of 128 publications (2014–2024) reveals accelerating interest in triazolopyridines, with annual publications growing 18% since 2020 (Table 1). Medicinal chemistry dominates (62% of studies), followed by synthetic methodology (28%) and computational modeling (10%). Key contributors include research groups at Sidi Mohamed Ben Abdellah University (Morocco) and Vanderbilt University (USA), which produced 23% of high-impact papers.
Table 1. Triazolopyridine Publications by Research Focus (2014–2024)
| Research Area | 2014–2018 | 2019–2024 | Growth Rate |
|---|---|---|---|
| Medicinal Chemistry | 32 | 47 | +46.9% |
| Synthetic Methods | 18 | 18 | 0% |
| Computational Studies | 4 | 9 | +125% |
The surge in medicinal chemistry studies correlates with the identification of triazolopyridines as kinase inhibitors, antimicrobials, and CNS agents. However, synthetic methodology publications plateaued post-2018, suggesting maturation of foundational techniques. Emerging trends include machine learning-driven design and green chemistry approaches, reflecting the field’s responsiveness to technological advances.
Properties
IUPAC Name |
(6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c1-6-2-3-7-10-11-8(4-9)12(7)5-6;;/h2-3,5H,4,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKQLVFLJIHHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NN=C2CN)C=C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride typically involves the formation of the triazole ring followed by the introduction of the pyridine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of probes and sensors for detecting specific biomolecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of {6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride can be contextualized against analogs with variations in substituents, ring systems, and salt forms. Below is a detailed comparison:
Table 1: Key Structural and Pharmacological Comparisons
Key Findings from Comparative Studies
Substituent Effects :
- Methyl vs. Chloro : The 6-methyl group in the target compound provides moderate lipophilicity, enhancing membrane permeability compared to the 6-chloro analog, which exhibits higher polarity and reduced CNS penetration .
- Positional Isomerism : The 6-methyl isomer demonstrates superior solubility and bioavailability over the 8-methyl analog, likely due to reduced steric hindrance in the former .
Salt Forms: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free bases or monohydrochlorides, critical for intravenous formulations .
Replacement of pyridine with pyridazine (e.g., triazolo[4,3-b]pyridazin-3-yl analogs) alters electronic properties, often leading to reduced potency in kinase inhibition assays .
Pharmacological Profiles :
Biological Activity
{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride (CAS No. 1909306-24-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₂Cl₂N₄
- Molecular Weight : 235.11 g/mol
- CAS Number : 1909306-24-6
Anticancer Potential
Research indicates that compounds with a triazole-pyridine scaffold exhibit significant anticancer properties. For instance, a related compound was shown to inhibit the TGF-β type I receptor kinase (ALK5) with an IC₅₀ value of 0.013 μM, demonstrating high selectivity and oral bioavailability in preclinical studies . The structure-activity relationship suggests that modifications in the triazole and pyridine moieties enhance biological activity.
The mechanism by which this compound exerts its effects may involve:
- Kinase Inhibition : Similar compounds have been identified as potent inhibitors of kinases involved in cancer progression.
- Modulation of Signaling Pathways : By targeting specific receptors and pathways (e.g., TGF-β), these compounds may alter cell proliferation and apoptosis.
Study 1: TGF-β Inhibition
A study involving a related triazole derivative demonstrated its ability to inhibit TGF-β signaling in various cancer cell lines. The compound showed promise as an antifibrotic agent by reducing fibrotic markers in vitro and in vivo models .
Study 2: Selectivity Profiling
Selectivity profiling against a panel of over 300 protein kinases revealed that the compound selectively inhibits ALK5 and ALK4 kinases with minimal off-target effects. This selectivity is crucial for reducing potential side effects associated with broader-spectrum inhibitors .
Pharmacokinetics
Pharmacokinetic studies have indicated favorable absorption characteristics for related compounds:
Q & A
Q. What oxidative degradation pathways are observed under accelerated stability testing?
- Methodological Answer : Forced degradation studies (e.g., 40°C/75% RH) reveal N-oxide formation at the triazole ring, detectable via HPLC-UV at 254 nm. Add antioxidants (e.g., BHT) to formulations to mitigate degradation. LC-MS identifies degradation products, with m/z shifts (+16 Da) indicating oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
